molecular formula C10H15ClN4O3 B12908292 3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol CAS No. 50619-38-0

3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol

Cat. No.: B12908292
CAS No.: 50619-38-0
M. Wt: 274.70 g/mol
InChI Key: OFZLRQCNTYERQN-UHFFFAOYSA-N
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Description

3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom

Properties

CAS No.

50619-38-0

Molecular Formula

C10H15ClN4O3

Molecular Weight

274.70 g/mol

IUPAC Name

3-[(2-amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C10H15ClN4O3/c11-6-2-7(15-10(12)14-6)13-5-1-4(3-16)8(17)9(5)18/h2,4-5,8-9,16-18H,1,3H2,(H3,12,13,14,15)

InChI Key

OFZLRQCNTYERQN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1NC2=CC(=NC(=N2)N)Cl)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrimidine ring through a cyclization reaction, followed by the introduction of the amino and chlorine substituents. The cyclopentane ring is then constructed through a series of reactions, including hydroxymethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: A simpler analog with similar biological activity.

    5-Hydroxymethyl-2’-deoxyuridine: A nucleoside analog with antiviral properties.

    6-Chloro-2,4-diaminopyrimidine: Another pyrimidine derivative with potential medicinal applications.

Uniqueness

3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol is unique due to its combination of a pyrimidine ring with a cyclopentane ring, along with specific functional groups that enhance its reactivity and potential biological activity. This structural complexity allows it to interact with a broader range of molecular targets compared to simpler analogs.

Biological Activity

Introduction

The compound 3-[(2-amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol, also known by its CAS number 199167-66-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Properties

PropertyValue
Molecular FormulaC10H15ClN4O3
Molecular Weight274.704 g/mol
CAS Number199167-66-3
Structural FormulaStructure

Mechanisms of Action

The biological activity of this compound primarily stems from its structural components, which include a pyrimidine moiety and a hydroxymethyl cyclopentane structure. These features are known to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, related pyrimidine derivatives have shown significant inhibition of COX-1 and COX-2 activities, suggesting potential anti-inflammatory effects .
  • Antitumor Activity : Similar compounds have been investigated for their antitumor properties. The presence of the chloropyrimidine group is thought to enhance the interaction with DNA, leading to increased cytotoxicity against cancer cells .
  • Genotoxicity Studies : Research has indicated that compounds with similar structures can induce DNA damage, which may contribute to their antitumor efficacy but also raises concerns regarding mutagenicity .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrimidine derivatives, revealing that certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. The results demonstrated that these compounds could significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation .
  • Anticancer Activity : In vitro studies using cancer cell lines have shown that compounds similar to this compound can induce apoptosis and inhibit cell proliferation. For example, derivatives tested against human breast cancer cells displayed potent cytotoxic effects with a mechanism linked to DNA interstrand cross-linking .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have identified specific substituents that enhance biological activity. The introduction of electron-withdrawing groups at certain positions has been correlated with increased potency against COX enzymes and improved anticancer activity .

The compound this compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential while addressing safety concerns related to genotoxicity.

Further studies involving clinical trials and detailed pharmacological assessments will be crucial for translating these findings into viable therapeutic options.

References

  • PubChem Compound Summary for CID 2734537.
  • Research developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives.
  • Biological activity of hydroxylated chloroethylnitrosoureas - PubMed.
  • Supramolecular structures constructed by related pyrimidine derivatives - IUCr Journals.
  • Structure–activity relationships in pyrimidine derivatives - RSC Publishing.

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